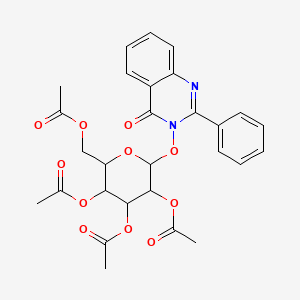
4-oxo-2-phenyl-3(4H)-quinazolinyl 2,3,4,6-tetra-O-acetyl-D-gulopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-2-phenyl-3(4H)-quinazolinyl 2,3,4,6-tetra-O-acetyl-D-gulopyranoside is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a quinazoline derivative that is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-oxo-2-phenyl-3(4H)-quinazolinyl 2,3,4,6-tetra-O-acetyl-D-gulopyranoside involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also inhibits the production of specific cytokines that are involved in the inflammatory and allergic response.
Biochemical and Physiological Effects:
Studies have shown that 4-oxo-2-phenyl-3(4H)-quinazolinyl 2,3,4,6-tetra-O-acetyl-D-gulopyranoside has biochemical and physiological effects that are beneficial in various research applications. It has been shown to inhibit the growth of cancer cells and reduce inflammation and allergic response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-oxo-2-phenyl-3(4H)-quinazolinyl 2,3,4,6-tetra-O-acetyl-D-gulopyranoside in lab experiments include its ability to inhibit the growth of cancer cells and reduce inflammation and allergic response. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 4-oxo-2-phenyl-3(4H)-quinazolinyl 2,3,4,6-tetra-O-acetyl-D-gulopyranoside. These include further studies to determine its safety and efficacy in cancer treatment and anti-inflammatory and anti-allergic treatments. Additionally, research can be done to optimize the synthesis method and explore its potential use in other research applications.
Métodos De Síntesis
The synthesis of 4-oxo-2-phenyl-3(4H)-quinazolinyl 2,3,4,6-tetra-O-acetyl-D-gulopyranoside involves the reaction of 2-phenyl-3(4H)-quinazolinone with 2,3,4,6-tetra-O-acetyl-D-gulopyranosyl bromide in the presence of potassium carbonate. The reaction is carried out in a solvent mixture of dimethylformamide and water at a specific temperature and for a specific duration.
Aplicaciones Científicas De Investigación
4-oxo-2-phenyl-3(4H)-quinazolinyl 2,3,4,6-tetra-O-acetyl-D-gulopyranoside has been used in various scientific research applications. It has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in anti-inflammatory and anti-allergic treatments.
Propiedades
IUPAC Name |
[3,4,5-triacetyloxy-6-(4-oxo-2-phenylquinazolin-3-yl)oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O11/c1-15(31)36-14-22-23(37-16(2)32)24(38-17(3)33)25(39-18(4)34)28(40-22)41-30-26(19-10-6-5-7-11-19)29-21-13-9-8-12-20(21)27(30)35/h5-13,22-25,28H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJKVIYKVIMPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)ON2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4,5-Triacetyloxy-6-(4-oxo-2-phenylquinazolin-3-yl)oxyoxan-2-yl]methyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5207120.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzonitrile](/img/structure/B5207124.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5207127.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5207142.png)

![3-[1-(1-acetyl-L-prolyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5207157.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)
![6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5207162.png)


![ethyl 1,7-dimethyl-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5207177.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207182.png)